Acetyl tetrapeptide-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Stimulating Collagen and Elastin Production

One of the primary areas of research for Ac-Tetra-2 is its ability to stimulate the production of collagen and elastin. These proteins are crucial for maintaining skin structure and elasticity. Studies have shown that Ac-Tetra-2 may increase collagen and elastin synthesis in human skin cells [1]. This finding suggests its potential role in improving the appearance of wrinkles and fine lines.

Source

The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes 1: )

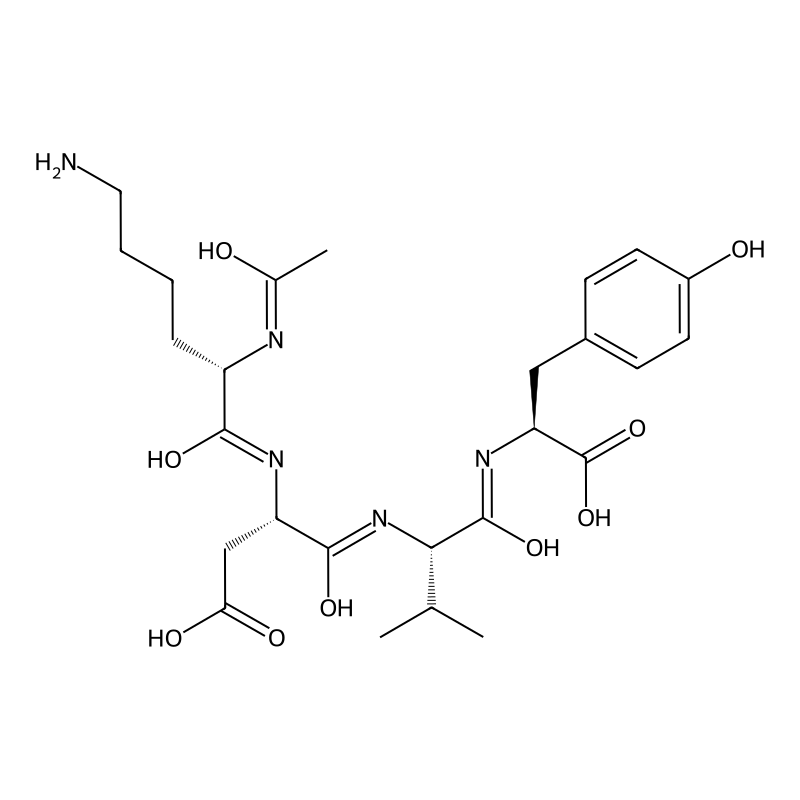

Acetyl tetrapeptide-2 is a synthetic peptide composed of four amino acids: lysine, aspartic acid, valine, and tyrosine. Its molecular formula is C26H39N5O9, with a molecular weight of 565.6 g/mol. This compound mimics the action of thymopoietin, a hormone produced by the thymus, and is primarily utilized in cosmetic formulations for its skin-enhancing properties. It is soluble in water but insoluble in oil, making it suitable for various cosmetic applications where hydration and skin penetration are key factors .

The mechanism of action of Ac-Tetra-2 in the skin is a subject of ongoing research. Some studies suggest it may play a role in stimulating collagen and elastin production, which are proteins important for maintaining skin structure [, ]. However, more research is needed to fully understand its effects.

- Oxidation: The tyrosine residue can be oxidized, affecting its reactivity and stability.

- Hydrolysis: Peptide bonds may hydrolyze under certain conditions, leading to the breakdown of the peptide.

- Acetylation: The acetyl group can be modified or removed under specific conditions, influencing its biological activity .

These reactions are significant in understanding the stability and efficacy of acetyl tetrapeptide-2 in formulations.

Acetyl tetrapeptide-2 exhibits various biological activities:

- Anti-inflammatory: It stimulates the skin's immune defenses, helping to reduce inflammation.

- Firming and Plumping: The peptide promotes the production of Type I collagen and elastin, which are essential for skin elasticity and firmness.

- Depigmenting: It inhibits tyrosinase activity, reducing melanin production and helping to lighten hyperpigmented spots on the skin.

- Regenerative Properties: Acetyl tetrapeptide-2 enhances the proliferation of epidermal keratinocytes, strengthening the skin's barrier function against external stressors .

The synthesis of acetyl tetrapeptide-2 typically involves liquid-phase peptide synthesis. This method includes:

- Preparation of Fragments: Two small peptide fragments are synthesized with N-terminal or side-chain protection.

- Condensation: The fragments are condensed to form the full tetrapeptide.

- Ester Exchange: This step involves modifying the terminal groups to obtain a protected product.

- Deprotection and Purification: The final product undergoes deprotection to yield crude acetyl tetrapeptide-2, which is then purified to achieve a high-purity compound .

This method is advantageous as it avoids the use of expensive resins commonly required in solid-phase synthesis.

Studies have shown that acetyl tetrapeptide-2 interacts positively with skin cells. For instance, it has been observed to enhance cell stiffness in keratinocytes treated with varying concentrations of the peptide. This interaction suggests potential benefits for cellular structure and function, contributing to improved skin resilience and repair mechanisms .

Similar Compounds

Several compounds exhibit similarities to acetyl tetrapeptide-2, particularly in their structure or biological activity:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acetyl hexapeptide-50 | Longer chain | Mimics transcription factor FOXO3a for DNA protection |

| Palmitoyl pentapeptide-4 | Shorter chain | Focuses on reducing wrinkles through collagen stimulation |

| Oligopeptide-1 | Similar amino acids | Derived from epidermal growth factor for wound healing |

These compounds share some functional properties with acetyl tetrapeptide-2 but differ in their specific mechanisms of action or structural complexity.

Solid-phase peptide synthesis represents the predominant methodology for acetyl tetrapeptide-2 production, offering significant advantages in terms of automation, purification, and scalability [2]. The synthesis follows the established Fmoc/tert-butyl protection strategy, where the peptide chain is assembled in a stepwise manner from the carboxyl terminus to the amino terminus [3]. The process begins with the attachment of the carboxyl-terminal tyrosine residue to a solid resin support through an acid-labile linker, typically a Wang resin or Rink amide resin [3].

The sequential addition of protected amino acids follows a repetitive cycle of deprotection, washing, coupling, and capping reactions [2]. For acetyl tetrapeptide-2, the sequence requires the incorporation of lysine, aspartic acid, valine, and tyrosine residues in the specific order Acetyl-Lysine-Aspartic acid-Valine-Tyrosine [15]. Each coupling reaction utilizes activated amino acid derivatives, commonly employing coupling reagents such as N,N'-dicyclohexylcarbodiimide or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate [4].

The efficiency of amino acid coupling varies significantly depending on the specific residues involved [36]. Research demonstrates that histidine, threonine, arginine, valine, isoleucine, and glutamine present the greatest challenges as carboxyl-reacting amino acids, while glutamine, leucine, alanine, arginine, and isoleucine prove most difficult as amine-reacting residues [36]. For acetyl tetrapeptide-2 synthesis, the valine residue requires particular attention due to its sterically hindered nature, often necessitating extended coupling times or elevated temperatures to achieve complete conversion [39].

| Amino Acid Residue | Coupling Efficiency | Reaction Time Required | Special Considerations |

|---|---|---|---|

| Lysine | 95-98% | 30-60 minutes | Requires side-chain protection |

| Aspartic acid | 92-96% | 45-90 minutes | Risk of aspartimide formation |

| Valine | 88-94% | 60-120 minutes | Sterically hindered coupling |

| Tyrosine | 94-97% | 30-45 minutes | Phenol protection necessary |

The deprotection step employs 20% piperidine in N,N-dimethylformamide to remove the Fmoc protecting group [3]. Monitoring of deprotection completion utilizes ultraviolet spectroscopy at 301 nanometers or conductivity measurements to track the formation of the dibenzofulvene-piperidine adduct [5]. The final acetylation step introduces the acetyl group at the amino terminus using acetic anhydride and triethylamine, providing the characteristic N-terminal modification essential for biological activity [15].

Optimization studies demonstrate that reaction temperature significantly influences coupling efficiency and overall synthesis time [43]. High-temperature fast-stirring protocols operating at 90 degrees Celsius can reduce synthesis time from 108 minutes to 27 minutes while maintaining crude purity above 97% [43]. This approach proves particularly valuable for challenging sequences, where elevated temperature and enhanced mixing compensate for reduced reagent concentrations [43].

Liquid-Phase Fragment Condensation Strategies

Liquid-phase peptide synthesis offers an alternative approach for acetyl tetrapeptide-2 production, particularly advantageous for large-scale manufacturing applications [6] [7]. This methodology synthesizes smaller protected peptide fragments in solution, which are subsequently coupled through convergent assembly to form the target tetrapeptide [6]. The Chinese patent literature describes a specific liquid-phase synthesis method for acetyl tetrapeptide-2 that utilizes fragment condensation approaches to achieve improved efficiency and reduced waste generation [6] [7].

The fragment condensation strategy typically involves the preparation of dipeptide intermediates, such as Boc-lysine-aspartic acid-OtBu and Boc-valine-tyrosine-OtBu, which are then coupled to form the complete tetrapeptide sequence [6]. This approach reduces the total number of synthetic steps compared to stepwise assembly and minimizes the accumulation of deletion sequences that commonly occur in longer peptide syntheses [11]. The use of tert-butyl protecting groups for carboxyl functions and Boc protection for amino groups provides orthogonal protection strategies that facilitate selective deprotection and coupling operations [6].

Soluble polymer-supported liquid-phase synthesis represents a hybrid approach that combines the advantages of both solution-phase and solid-phase methodologies [11]. This technique employs soluble polymeric tags that can be precipitated or extracted after each synthetic step, simplifying purification while maintaining the reaction efficiency characteristics of solution-phase chemistry [11]. The selection of appropriate soluble tags constitutes the primary criterion for successful liquid-phase peptide synthesis, requiring tags that dissolve readily in organic or aqueous solvents while remaining sufficiently distinct from other reagents to enable facile removal [11].

Recent advances in liquid-phase synthesis include the application of biomimetic coupling reagents such as cyclic propylphosphonic anhydride [9]. This reagent promotes amidation reactions through mechanisms similar to ATP-grasp enzymes in biological systems, achieving peptide bond formation within minutes with high efficiency and minimal epimerization [9]. The protocol demonstrates particular utility for both Boc and Fmoc amino acid derivatives and generates water-soluble byproducts that simplify purification procedures [9].

Silver-promoted fragment coupling methodologies provide another innovative approach for tetrapeptide assembly [12]. This process proceeds through isoimide-tethered intermediates that undergo oxygen-nitrogen acyl transfer reactions to generate the final polypeptide product [12]. The methodology proves applicable to both solution-phase and solid-phase coupling reactions, offering versatility in synthetic design [12].

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial-scale production of acetyl tetrapeptide-2 presents numerous technical and operational challenges that significantly impact manufacturing feasibility and cost-effectiveness [18] [28]. Solid-phase peptide synthesis, while effective for small-scale production, encounters substantial limitations when scaled to commercial volumes due to its inherent dependence on large excesses of reagents and solvents [25] [31].

Solvent consumption represents a primary challenge in industrial peptide manufacturing, with traditional solid-phase synthesis requiring extensive washing steps between each reaction cycle [31]. For every pound of peptide product, manufacturing processes typically consume tons of solvents and reagents, with 80-90% of the waste generated during peptide synthesis attributed to multiple washing and purification requirements [22]. The heavy reliance on organic solvents such as N,N-dimethylformamide and dichloromethane introduces additional complexities related to storage, handling, and waste disposal at industrial scales [24].

Process mass intensity calculations reveal the substantial material requirements for peptide production [25]. The ratio of total input materials to isolated product often exceeds 1000:1 for complex peptides, making economic viability challenging for large-scale applications [25]. This poor atom economy stems from the use of large excesses of coupling reagents, protecting groups with high molecular weights, and extensive purification requirements [25].

| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-10 grams | 100-1000 grams | 10-100 kilograms |

| Solvent Consumption | 10-50 liters/gram | 100-500 liters/gram | 1000-5000 liters/gram |

| Reaction Time | 6-12 hours | 12-24 hours | 24-72 hours |

| Crude Purity | 85-95% | 75-90% | 70-85% |

Temperature control and mixing efficiency become increasingly challenging as reactor volumes increase [43]. The heterogeneous nature of solid-phase synthesis requires effective mass transfer between the liquid phase and resin-bound peptide chains [43]. Inadequate mixing can result in incomplete reactions, reduced yields, and increased formation of deletion sequences [43]. Advanced reactor designs incorporating high-intensity mixing and temperature control systems have demonstrated improved performance, but at significantly increased capital costs [43].

Purification represents another major bottleneck in industrial peptide production [28]. High-performance liquid chromatography, the standard purification method for peptides, requires large column volumes and extensive solvent consumption when scaled to industrial levels [28]. A ten percent increase in crude purity can result in cost savings exceeding fifty percent of the final product cost, emphasizing the critical importance of optimizing synthetic protocols to maximize crude product quality [28].

Resin loading and swelling characteristics significantly impact industrial-scale operations [25]. Lower resin loading reduces the effective concentration of the synthesis, requiring larger reactor volumes and increased solvent consumption [25]. However, higher loading can lead to reduced swelling and poor accessibility of reactive sites, resulting in decreased coupling efficiency [25]. Optimizing these parameters requires extensive process development and validation studies [25].

Environmental and Economic Considerations in Manufacturing

The environmental impact of acetyl tetrapeptide-2 manufacturing stems primarily from the substantial consumption of organic solvents and the generation of hazardous waste streams [20] [21]. Traditional peptide synthesis methodologies exhibit poor environmental profiles due to their reliance on large volumes of toxic solvents, generation of significant waste, and limited opportunities for solvent recovery and recycling [24] [25].

The development of sustainable peptide synthesis methodologies has become a critical priority for the pharmaceutical and cosmetic industries [22] [26]. Green chemistry principles applied to peptide synthesis focus on reducing solvent consumption, replacing hazardous reagents with safer alternatives, and implementing more efficient synthetic routes [22]. Propylene carbonate has emerged as a promising green solvent alternative to dichloromethane and N,N-dimethylformamide, demonstrating comparable coupling and deprotection yields while offering significantly improved safety and environmental profiles [24].

| Environmental Parameter | Traditional SPPS | Green Chemistry Approach | Improvement Factor |

|---|---|---|---|

| Organic Solvent Usage | 5000-8000 L/kg product | 1000-2000 L/kg product | 3-4x reduction |

| Hazardous Waste Generation | 80-90% of total waste | 40-60% of total waste | 2x reduction |

| Energy Consumption | 150-200 MJ/kg product | 100-150 MJ/kg product | 1.5x reduction |

| Water Consumption | 10,000-15,000 L/kg product | 5,000-8,000 L/kg product | 2x reduction |

Economic considerations in acetyl tetrapeptide-2 manufacturing encompass raw material costs, processing expenses, purification requirements, and waste disposal fees [27] [28]. The peptide synthesis market, valued at approximately 606.5 million United States dollars in 2025, demonstrates significant growth potential with projected expansion to 1,321.6 million United States dollars by 2035 [32]. However, the high cost of specialized amino acid derivatives, coupling reagents, and purification systems presents substantial barriers to cost-effective production [32].

Raw material costs typically account for 40-60% of total manufacturing expenses for peptide products [28]. The price of protected amino acids varies significantly, with specialized derivatives such as Fmoc-lysine(Boc)-OH commanding premium prices due to complex synthetic requirements [30]. Coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate and N,N'-dicyclohexylcarbodiimide represent additional cost components that scale directly with production volume [28].

Purification costs constitute another major economic factor, often representing 30-50% of total manufacturing expenses [28]. The requirement for high-purity products in cosmetic and pharmaceutical applications necessitates multiple chromatographic steps, each consuming substantial quantities of high-grade solvents and specialized column materials [28]. Process optimization studies demonstrate that improving crude product purity from 70% to 80% can reduce overall purification costs by more than 50% [28].

Alternative synthesis methodologies such as Group-Assisted Purification Peptide Synthesis offer potential cost reductions of up to 48% compared to traditional solid-phase approaches [34]. These methods achieve cost savings through reduced solvent consumption, elimination of expensive resin supports, and improved crude product purity [34]. The technology demonstrates particular promise for anchor cost reduction exceeding 80% and solvent consumption reduction of similar magnitude [34].

Waste disposal and environmental compliance costs continue to increase as regulatory requirements become more stringent [33]. The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals regulation particularly impacts the use of reproductive toxins such as N,N-dimethylformamide and N-methyl-2-pyrrolidinone [25]. These regulatory pressures drive the adoption of alternative solvents and synthetic methodologies, despite potentially higher initial implementation costs [33].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Rodriguez AA, Cedillo I, Mowery BP, Gaus HJ, Krishnamoorthy SS, McPherson AK. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3243-6. doi: 10.1016/j.bmcl.2014.06.025. Epub 2014 Jun 18. PubMed PMID: 24980055.

3: Dierkes G, Weiss T, Modick H, Käfferlein HU, Brüning T, Koch HM. N-Acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol and acetanilide in urine samples from the general population, individuals exposed to aniline and paracetamol users. Int J Hyg Environ Health. 2014 Apr-May;217(4-5):592-9. doi: 10.1016/j.ijheh.2013.11.005. Epub 2013 Dec 6. PubMed PMID: 24370547.

4: Deblander J, Van Aeken S, Adams A, De Kimpe N, Abbaspour Tehrani K. New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine. Food Chem. 2015 Feb 1;168:327-31. doi: 10.1016/j.foodchem.2014.07.088. Epub 2014 Jul 23. PubMed PMID: 25172717.

5: Chinea K, Vera W, Banerjee AK. Synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a potential intermediate for disubstituted naphtho[2,3,c]pyran-5,10-dione. Nat Prod Commun. 2014 Feb;9(2):217-8. PubMed PMID: 24689294.

6: Deshmukh Y, Khare P, Patra DD, Nadaf AB. HS-SPME-GC-FID method for detection and quantification of Bacillus cereus ATCC 10702 mediated 2-acetyl-1-pyrroline. Biotechnol Prog. 2014 Nov-Dec;30(6):1356-63. doi: 10.1002/btpr.1989. Epub 2014 Sep 29. PubMed PMID: 25196224.

7: Fang MC, Cadwallader KR. Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. J Agric Food Chem. 2014 Sep 3;62(35):8808-13. doi: 10.1021/jf5020186. Epub 2014 Aug 22. PubMed PMID: 25147956.

8: Ściskalska M, Śliwińska-Mossoń M, Podawacz M, Sajewicz W, Milnerowicz H. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. Drug Chem Toxicol. 2015 Apr;38(2):121-5. doi: 10.3109/01480545.2014.928722. Epub 2014 Jun 24. Review. PubMed PMID: 24958513.

9: Triggiani M, Goldman DW, Chilton FH. Biological effects of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in the human neutrophil. Biochim Biophys Acta. 1991 Jun 19;1084(1):41-7. PubMed PMID: 1647203.

10: Ning J, Kong F. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydr Res. 2001 Jan 30;330(2):165-75. PubMed PMID: 11217969.

11: Triggiani M, D'Souza DM, Chilton FH. Metabolism of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in the human neutrophil. J Biol Chem. 1991 Apr 15;266(11):6928-35. PubMed PMID: 2016306.

12: Zhang Y, Jiang H, Hutson P. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. Int J Pharm Compd. 2012 Mar-Apr;16(2):170-3. PubMed PMID: 23050330.

13: Puchart V, Biely P. Redistribution of acetyl groups on the non-reducing end xylopyranosyl residues and their removal by xylan deacetylases. Appl Microbiol Biotechnol. 2015 May;99(9):3865-73. doi: 10.1007/s00253-014-6160-2. Epub 2014 Nov 8. PubMed PMID: 25381188.

14: Chen Y, Zhang Y, Siewers V, Nielsen J. Ach1 is involved in shuttling mitochondrial acetyl units for cytosolic C2 provision in Saccharomyces cerevisiae lacking pyruvate decarboxylase. FEMS Yeast Res. 2015 May;15(3). pii: fov015. doi: 10.1093/femsyr/fov015. Epub 2015 Apr 6. PubMed PMID: 25852051.

15: Hu N, Green SA. Acetyl Radical Generation in Cigarette Smoke: Quantification and Simulations. Atmos Environ (1994). 2014 Oct 1;95:142-150. PubMed PMID: 25253993; PubMed Central PMCID: PMC4170066.

16: Kamphorst JJ, Chung MK, Fan J, Rabinowitz JD. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab. 2014 Dec 11;2:23. doi: 10.1186/2049-3002-2-23. eCollection 2014. PubMed PMID: 25671109; PubMed Central PMCID: PMC4322440.

17: Galdieri L, Vancura A. Acetyl-CoA carboxylase regulates global histone acetylation. J Biol Chem. 2012 Jul 6;287(28):23865-76. doi: 10.1074/jbc.M112.380519. Epub 2012 May 11. PubMed PMID: 22580297; PubMed Central PMCID: PMC3390662.

18: Kool MM, Schols HA, Wagenknecht M, Hinz SW, Moerschbacher BM, Gruppen H. Characterization of an acetyl esterase from Myceliophthora thermophila C1 able to deacetylate xanthan. Carbohydr Polym. 2014 Oct 13;111:222-9. doi: 10.1016/j.carbpol.2014.04.064. Epub 2014 Apr 26. PubMed PMID: 25037346.

19: Tsuchiya Y, Pham U, Hu W, Ohnuma S, Gout I. Changes in acetyl CoA levels during the early embryonic development of Xenopus laevis. PLoS One. 2014 May 15;9(5):e97693. doi: 10.1371/journal.pone.0097693. eCollection 2014. PubMed PMID: 24831956; PubMed Central PMCID: PMC4022644.

20: Singh K, Mishra VK, Nath K, Rashid N, Parveen F. Computational Analysis of N-acetyl transferase in Tribolium castaneum. Bioinformation. 2013 Aug 7;9(14):715-7. doi: 10.6026/97320630009715. eCollection 2013. PubMed PMID: 23976826; PubMed Central PMCID: PMC3746093.